4-(Trifluoromethoxy)aniline-15N
Description
Strategic Significance of Nitrogen-15 Isotopic Enrichment in Mechanistic and Analytical Studies
Nitrogen-15 (¹⁵N), a stable isotope of the highly abundant nitrogen-14 (¹⁴N), holds particular strategic importance in chemical research. alfa-chemistry.comnih.gov With a natural abundance of only 0.365%, the intentional enrichment of a compound with ¹⁵N makes it easily distinguishable from its natural counterpart. nih.govwikipedia.org This low natural abundance is a significant advantage in analytical detection. researchgate.net
The primary analytical techniques that leverage ¹⁵N labeling are NMR spectroscopy and mass spectrometry. alfa-chemistry.comnih.gov In NMR, the ¹⁵N nucleus has a nuclear spin of ½, which, unlike the spin-1 of ¹⁴N, does not possess a quadrupole moment. wikipedia.org This results in narrower and more easily interpretable spectral lines, providing detailed structural information. wikipedia.org In mass spectrometry, the incorporation of ¹⁵N results in a predictable mass shift, allowing for the precise tracking and quantification of nitrogen-containing molecules. creative-proteomics.comnih.gov
The applications of ¹⁵N labeling are extensive and diverse, including:
Mechanistic Elucidation: Tracking the transformation of a ¹⁵N-labeled fragment during a chemical reaction is a powerful tool for unraveling complex reaction mechanisms. researchgate.netacs.org
Metabolic Studies: ¹⁵N-labeled compounds are used as tracers to study metabolic pathways, such as the nitrogen cycle in ecosystems and protein synthesis in organisms. alfa-chemistry.comnih.govwikipedia.org
Structural Biology: ¹⁵N labeling is essential for NMR studies of proteins and other macromolecules, enabling the determination of their three-dimensional structures. alfa-chemistry.comsigmaaldrich.com
Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize ¹⁵N-labeled amino acids to accurately quantify changes in protein expression levels. wikipedia.orgnih.gov
Positioning of 4-(Trifluoromethoxy)aniline-¹⁵N as a Research Probe in Fluorine and Nitrogen Chemistry
4-(Trifluoromethoxy)aniline (B150132) is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal materials. chemicalbook.comguidechem.comchemimpex.com The presence of the trifluoromethoxy group (-OCF₃) imparts unique properties to the molecule, influencing its reactivity and biological activity. chemimpex.com The labeled version, 4-(Trifluoromethoxy)aniline-¹⁵N, combines the advantageous properties of the parent molecule with the analytical benefits of ¹⁵N isotopic enrichment. scbt.combiocompare.com
As a research probe, 4-(Trifluoromethoxy)aniline-¹⁵N is particularly valuable in studies involving both fluorine and nitrogen chemistry. The ¹⁵N label allows researchers to meticulously follow the aniline (B41778) nitrogen through complex reaction sequences, providing unambiguous evidence for proposed mechanisms. researchgate.netrsc.org This is especially crucial in the development of new synthetic methodologies and in understanding the metabolic fate of compounds containing the 4-(trifluoromethoxy)aniline moiety.
The use of 4-(Trifluoromethoxy)aniline-¹⁵N as an internal standard in quantitative analyses can also improve accuracy and precision. nih.govmedchemexpress.com Its distinct mass allows for clear differentiation from the unlabeled analyte, enabling more reliable measurements in complex matrices.
Chemical Compound Information
| Compound Name | Synonyms | Molecular Formula | Molecular Weight | CAS Number |
| 4-(Trifluoromethoxy)aniline | p-(Trifluoromethoxy)aniline; 4-Amino-1-(trifluoromethoxy)benzene | C₇H₆F₃NO | 177.12 g/mol | 461-82-5 |
| 4-(Trifluoromethoxy)aniline-¹⁵N | C₇H₆F₃¹⁵NO | 178.12 g/mol | Not Available | |
| Riluzole | C₈H₅F₃N₂OS | 234.20 g/mol | 1744-22-5 | |
| Indoxacarb | C₂₂H₁₇ClF₃N₃O₇ | 527.83 g/mol | 173584-44-6 | |
| Deuterium | D or ²H | 2.014 u | 16873-17-9 | |
| Carbon-13 | ¹³C | 13.003 u | 14762-74-4 | |
| Nitrogen-15 | ¹⁵N | 15.000 u | 14390-96-6 | |
| Nitrogen-14 | ¹⁴N | 14.003 u | 14797-66-1 |
Physicochemical Properties of 4-(Trifluoromethoxy)aniline
| Property | Value |
| Boiling Point | 73-75 °C at 10 mmHg sigmaaldrich.com |
| Density | 1.32 g/mL at 20 °C sigmaaldrich.com |
| Refractive Index (n20/D) | 1.463 sigmaaldrich.com |
| Form | Liquid sigmaaldrich.com |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate (B1210297), and Methanol chemicalbook.com |
Structure
3D Structure
Properties
Molecular Formula |
C7H6F3NO |
|---|---|
Molecular Weight |
178.12 g/mol |
IUPAC Name |
4-(trifluoromethoxy)(15N)aniline |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2/i11+1 |
InChI Key |
XUJFOSLZQITUOI-KHWBWMQUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[15NH2])OC(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1N)OC(F)(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Trifluoromethoxy Aniline 15n
Rational Design of Synthetic Routes for Nitrogen-15 Incorporation
The efficient synthesis of 4-(Trifluoromethoxy)aniline-¹⁵N hinges on a strategic approach to incorporating the ¹⁵N isotope. This involves careful selection of precursors and ¹⁵N sources to ensure high isotopic enrichment and chemical yield.
Precursor Synthesis Strategies for Regioselective ¹⁵N Labeling
The most common and logical precursor for the synthesis of 4-(Trifluoromethoxy)aniline-¹⁵N is an appropriately labeled version of 1-nitro-4-(trifluoromethoxy)benzene. This strategy ensures that the ¹⁵N atom is placed in the correct position (regioselectivity) on the aromatic ring prior to the final reduction step.
The synthesis of the unlabeled precursor, 1-nitro-4-(trifluoromethoxy)benzene, is typically achieved through the nitration of trifluoromethoxybenzene. This reaction is often carried out using a mixture of concentrated nitric acid and sulfuric acid, which yields the desired para-substituted product with high selectivity. For the ¹⁵N-labeled synthesis, a ¹⁵N-enriched nitrating agent, such as K¹⁵NO₃ or H¹⁵NO₃, would be substituted for the standard nitric acid.
Evaluation of Nitrogen-15 Source Materials and Reaction Conditions
The choice of the ¹⁵N source is a critical factor, governed by availability, reactivity, and cost. Common sources for ¹⁵N labeling include ¹⁵N-labeled ammonium (B1175870) salts (e.g., ¹⁵NH₄Cl), nitrates (e.g., K¹⁵NO₃), and ammonia (B1221849) (¹⁵NH₃). nih.govnih.gov For the nitration pathway, ¹⁵N-labeled nitric acid or a nitrate (B79036) salt is required. These can be sourced from specialized suppliers of stable isotopes, such as Cambridge Isotope Laboratories, who provide materials with high isotopic purity (e.g., 98-99%). nih.govisotope.com
The reaction conditions must be optimized to maximize the incorporation of the expensive ¹⁵N isotope. For the nitration of trifluoromethoxybenzene, controlling the temperature (e.g., 0–35 °C) and reaction time is essential to achieve high yield and selectivity for the para-isomer, which is the direct precursor to the target aniline (B41778). nih.gov
Table 1: Comparison of Common ¹⁵N Isotope Sources
| ¹⁵N Source | Typical Use | Relative Cost | Isotopic Purity | Key Considerations |
|---|---|---|---|---|
| ¹⁵NH₄Cl | Reductive aminations, synthesis of primary amines | Moderate | Often >98% | Versatile and widely used in various amination reactions. nih.gov |
| K¹⁵NO₃ / H¹⁵NO₃ | Nitration of aromatic compounds | High | Often >98% | Essential for introducing a ¹⁵N-nitro group. |
| ¹⁵NH₃ | Nucleophilic aromatic substitution, Buchwald-Hartwig amination | High | Often >99% | Requires specialized handling (gas or solution). nih.gov |
| Glycine-¹⁵N | Nitrogen replacement in anilines to form heterocycles | High | Often >98% | Used in specific nitrogen-transfer reactions. rsc.org |
Development and Optimization of Multi-Step Synthesis Pathways to 4-(Trifluoromethoxy)aniline-15N
With a suitable ¹⁵N-labeled precursor, the subsequent steps focus on converting it into the final aniline product. The two primary strategies involve the reduction of a nitro group or the direct introduction of a ¹⁵N-amino group via cross-coupling chemistry.
Reductive Transformations of ¹⁵N-Labeled Nitroaromatics
This is the most direct pathway following the synthesis of 1-nitro-4-(trifluoromethoxy)benzene-¹⁵N. The reduction of the nitro group to an amine is a well-established transformation in organic synthesis. guidechem.comfrontiersin.org
Common methods include:
Catalytic Hydrogenation: This method uses a catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere. It is generally clean and high-yielding. For ¹⁵N-labeled compounds, care must be taken to ensure the reaction goes to completion to avoid isotopic fractionation.
Metal/Acid Reduction: A classic and robust method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). This approach is often cost-effective and tolerant of various functional groups.
The optimization of these reductions involves selecting the appropriate catalyst/reagent, solvent, temperature, and reaction time to maximize the yield of the desired ¹⁵N-aniline without compromising the trifluoromethoxy group or the isotopic label.
Cross-Coupling and Amination Strategies for ¹⁵N Introduction
An alternative to the nitro-reduction pathway is the direct formation of the C-N bond using a ¹⁵N source. This typically involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. nih.govnih.gov
In this approach, a precursor like 1-halo-4-(trifluoromethoxy)benzene (where halo = Br or I) is coupled with a ¹⁵N-ammonia source. nih.gov The development of specialized ligands and catalysts has made it possible to use ammonia directly in these reactions, providing a direct route to primary anilines. nih.gov Another strategy is reductive amination, where a ketone or aldehyde is reacted with an amine source in the presence of a reducing agent. nih.govmasterorganicchemistry.comorganic-chemistry.org While less direct for this specific target, it represents a powerful tool for amine synthesis. masterorganicchemistry.comorganic-chemistry.org
These methods offer an alternative entry point for the ¹⁵N label, which can be advantageous if the corresponding aryl halide precursor is more readily available or if the nitration reaction proves problematic.
Table 2: Overview of Synthetic Pathways to 4-(Trifluoromethoxy)aniline-¹⁵N
| Pathway | ¹⁵N-Labeled Reagent | Key Transformation | Typical Conditions | Advantages |
|---|---|---|---|---|
| Nitroaromatic Reduction | H¹⁵NO₃ or K¹⁵NO₃ | Nitration followed by Reduction | Reduction: H₂, Pd/C or Fe/HCl | Reliable, high-yielding reduction step. |
| Buchwald-Hartwig Amination | ¹⁵NH₃ | Pd-catalyzed C-N cross-coupling | Pd catalyst, specialized ligand, base | Direct introduction of the amino group. nih.gov |
| Organoborane Reaction | ¹⁵NH₄OH | Reaction with an organoborane intermediate | Organoborane synthesis followed by amination | A versatile method for preparing primary amines. rsc.org |
Purity Assessment and Isotopic Enrichment Verification Protocols
After synthesis, rigorous analysis is required to confirm the chemical purity and, crucially, the isotopic enrichment of the final product.
Chemical Purity is typically assessed using standard analytical techniques such as:
High-Performance Liquid Chromatography (HPLC): To determine the percentage of the desired compound relative to any impurities or starting materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure of 4-(trifluoromethoxy)aniline (B150132).
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on both purity and molecular weight.
Isotopic Enrichment is the measure of the percentage of ¹⁵N incorporated into the molecule. This is a critical quality parameter for isotopically labeled compounds and is determined using specialized techniques:
Mass Spectrometry (MS): High-resolution mass spectrometry is the primary tool for verifying isotopic enrichment. nih.govnih.gov By analyzing the molecular ion peak cluster, the ratio of the ¹⁵N-labeled compound (M+1) to the unlabeled ¹⁴N compound (M) can be precisely measured. nih.govnist.gov This allows for the calculation of the ¹⁵N atom percent enrichment. nist.govnih.gov
¹⁵N NMR Spectroscopy: As ¹⁵N is an NMR-active nucleus, ¹⁵N NMR spectroscopy can directly probe the labeled site. univr.itunivr.it While less common for routine quantification than MS, it provides unambiguous confirmation of the label's position within the molecule and can be used to assess enrichment levels. nih.govnih.gov
The combination of these analytical protocols ensures that the synthesized 4-(Trifluoromethoxy)aniline-¹⁵N meets the high standards of chemical purity and isotopic incorporation required for its intended applications.
Chromatographic Techniques for Separation and Quantification of Isotopic Purity
Chromatographic methods are indispensable for both the purification of synthesized this compound and the quantification of its isotopic enrichment. These techniques separate the target compound from unreacted starting materials, byproducts, and its unlabeled (¹⁴N) counterpart.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed. For a molecule like 4-(trifluoromethoxy)aniline, a reversed-phase HPLC method or a GC method with a suitable capillary column can achieve excellent separation from potential impurities.
A critical application of chromatography, particularly when coupled with mass spectrometry (GC-MS or LC-MS), is the determination of isotopic purity. Following chromatographic separation, the analyte enters the mass spectrometer, which separates ions based on their mass-to-charge ratio. The ¹⁵N-labeled compound will have a molecular weight that is one unit higher than the unlabeled compound. By comparing the integrated peak areas of the labeled and unlabeled species, the percentage of ¹⁵N incorporation can be accurately calculated. This quantification is crucial for experiments where the precise concentration of the labeled standard is required, such as in isotope dilution mass spectrometry. nih.gov The labeling efficiency can often be determined with high precision, with typical isotopic enrichment levels for commercially available ¹⁵N-labeled compounds ranging from 95% to over 99%. frontiersin.org
Interactive Table 1: Illustrative Gas Chromatography (GC) Parameters for Purity Analysis
| Parameter | Value |
| Column | AT-210 (30 m x 0.53 mm, 1.0 µm film) |
| Carrier Gas | Helium |
| Inlet Pressure | 3.0 psi |
| Oven Program | 50°C, ramp to 125°C at 3°C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 260°C |
This table presents a typical set of GC conditions adapted for the analysis of aniline derivatives. Actual conditions may vary based on the specific instrumentation and analytical goals.
Spectroscopic Methods for Confirmation of 15N Labeling Fidelity
While chromatography confirms chemical purity, spectroscopic methods are required to verify the successful incorporation and position of the ¹⁵N isotope. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the definitive tools for this purpose.
Mass Spectrometry (MS)
Mass spectrometry provides direct evidence of ¹⁵N incorporation. The mass spectrum of the labeled compound will show a molecular ion peak (M+H)⁺ that is shifted by one mass unit compared to the unlabeled analogue. nist.gov For 4-(Trifluoromethoxy)aniline, the unlabeled molecule (C₇H₆F₃NO) has a molecular weight of approximately 177.12 g/mol , while the ¹⁵N-labeled version (C₇H₆F₃¹⁵NO) has a molecular weight of 178.12 g/mol . This clear mass shift confirms the presence of the heavy isotope. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and by analyzing the mass of the nitrogen-containing fragments, the position of the label can be unequivocally confirmed. nih.gov
Interactive Table 2: Expected Mass-to-Charge (m/z) Ratios for Key Fragments
| Compound | Molecular Ion (M)⁺ | Key Fragment [M-CF₃]⁺ |
| 4-(Trifluoromethoxy)aniline | 177 | 108 |
| 4-(Trifluoromethoxy)aniline-¹⁵N | 178 | 109 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers an alternative and powerful method for confirming ¹⁵N labeling. Unlike the common ¹⁴N isotope, which has a spin of 1 and exhibits broad, often unobservable NMR signals due to its quadrupole moment, the ¹⁵N isotope has a nuclear spin of ½. wikipedia.org This property results in sharp, well-defined signals in ¹⁵N NMR spectra, making it ideal for detailed structural analysis. wikipedia.org
The chemical shift in a ¹⁵N NMR spectrum is highly sensitive to the electronic environment of the nitrogen atom. Studies on substituted anilines have shown a clear correlation between the type and position of substituents on the aromatic ring and the resulting ¹⁵N chemical shift. nih.govoup.comacs.org For 4-(Trifluoromethoxy)aniline-¹⁵N, the ¹⁵N nucleus is expected to have a characteristic chemical shift that confirms its presence within the amine group.
Furthermore, the presence of the ¹⁵N label can be indirectly observed in ¹H and ¹³C NMR spectra through spin-spin coupling. The ¹⁵N nucleus will couple to adjacent protons (on the amine and the aromatic ring) and carbons, resulting in specific splitting patterns (doublets) that would not be present in the spectrum of the unlabeled compound. This provides definitive proof of the label's incorporation and location.
Advanced Synthetic Approaches
While traditional methods for synthesizing anilines can be adapted using ¹⁵N-labeled reagents, more advanced methodologies are emerging. One innovative approach involves a nitrogen replacement process where the ¹⁵N atom from a simple, labeled precursor like glycine-¹⁵N can be directly incorporated into an aniline structure. rsc.orgnih.gov This process is driven by the cleavage of the existing C-N bond in the unlabeled aniline and the formation of a new C-¹⁵N bond, offering a potentially efficient route to a wide variety of ¹⁵N-labeled aromatic heterocycles and anilines. rsc.orgnih.gov
Spectroscopic Characterization and Elucidation Through Nitrogen 15 Labeling
Advanced ¹⁵N Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-(Trifluoromethoxy)aniline-¹⁵N
The introduction of a ¹⁵N nucleus, which possesses a nuclear spin of 1/2, into the aniline (B41778) moiety overcomes the challenges associated with the quadrupolar ¹⁴N nucleus (spin=1), resulting in sharper and more easily interpretable NMR signals.
Elucidation of ¹⁵N Chemical Shift Anisotropy and Electronic Environment
The ¹⁵N chemical shift is highly sensitive to the electronic environment of the nitrogen atom. For aniline derivatives, the ¹⁵N chemical shift can be influenced by substituents on the aromatic ring. An empirical equation for calculating the ¹⁵N chemical shift in substituted anilines has been developed, which can be used to estimate the chemical shift for the amino group in 4-(Trifluoromethoxy)aniline-¹⁵N. nih.gov The trifluoromethoxy group at the para position is known to be electron-withdrawing, which would be expected to deshield the nitrogen atom, leading to a downfield shift compared to unsubstituted aniline. The typical range for ¹⁵N chemical shifts in anilinium ions is between 40 and 60 ppm. science-and-fun.de
Analysis of Scalar Coupling Constants (¹J(¹⁵N-H), ⁿJ(¹⁵N-C), ⁿJ(¹⁵N-F)) for Structural Insights
Scalar coupling constants provide valuable information about the connectivity and bonding within a molecule.
¹J(¹⁵N-H): The one-bond coupling constant between ¹⁵N and the attached protons of the amino group is sensitive to the hybridization of the nitrogen atom and the electronic effects of substituents. For substituted anilines, ¹J(¹⁵N-H) values have been shown to correlate with Hammett sigma constants, indicating a strong dependence on the electron-donating or electron-withdrawing nature of the substituent. acs.orgnih.govrsc.org The electron-withdrawing trifluoromethoxy group is expected to influence the s-character of the N-H bonds, which in turn affects the magnitude of the coupling constant.
ⁿJ(¹⁵N-C): The coupling between ¹⁵N and the carbon atoms of the aromatic ring provides further structural detail.
¹J(¹⁵N,¹³C): The one-bond coupling to the ipso-carbon (C1) is dependent on the nature of the substituent and the solvent. cdnsciencepub.comresearchgate.net In 4-nitroaniline, a compound with a strong electron-withdrawing group, an increase in the planarity of the amino group is suggested to contribute to a larger |¹J(¹⁵N,¹³C)| value. cdnsciencepub.com A similar effect might be anticipated for the trifluoromethoxy-substituted aniline.
²J(¹⁵N,¹³C) and ³J(¹⁵N,¹³C): Two- and three-bond couplings to the other aromatic carbons are also observable and are influenced by the substituent. cdnsciencepub.comresearchgate.net These long-range couplings are crucial for confirming assignments in the ¹³C NMR spectrum.
ⁿJ(¹⁵N-F): Long-range couplings between the ¹⁵N nucleus and the fluorine atoms of the trifluoromethoxy group can also provide through-bond connectivity information, although these are expected to be small.
Application of 2D NMR Experiments (e.g., HSQC, HMBC) for Connectivity and Stereochemical Assignments
Two-dimensional NMR experiments are indispensable for the unambiguous assignment of signals and for establishing the complete molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹⁵N HSQC experiment correlates the ¹⁵N chemical shift with the chemical shifts of the directly attached protons of the -¹⁵NH₂ group. This provides a direct and sensitive method for identifying the N-H correlation.
HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹⁵N HMBC experiment is a powerful tool for probing long-range correlations between the ¹⁵N nucleus and protons that are two or three bonds away. qu.edu.qa This is particularly useful for assigning the protons on the aromatic ring relative to the ¹⁵N-labeled amino group. nih.govnmrwiki.org For 4-(Trifluoromethoxy)aniline-¹⁵N, correlations would be expected between the ¹⁵N nucleus and the protons at the C2/C6 and C3/C5 positions of the benzene (B151609) ring. The optimization of the HMBC experiment for different coupling constants can reveal correlations over varying numbers of bonds. northwestern.edu
Complementary Spectroscopic Probes for Trifluoromethoxy and Aromatic Moieties
To gain a complete picture of the molecular structure, ¹⁵N NMR data is complemented by ¹⁹F, ¹H, and ¹³C NMR spectroscopy.
Fluorine-19 NMR Spectroscopic Analysis of the Trifluoromethoxy Group
Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making ¹⁹F NMR an excellent tool for probing the trifluoromethoxy group. wikipedia.orghuji.ac.il The ¹⁹F chemical shift of a -CF₃ group is sensitive to its electronic environment. nih.govnih.gov For organofluorine compounds, the chemical shift range for CF₃ groups is typically between -50 and -70 ppm. wikipedia.org The ¹⁹F NMR spectrum of 4-(Trifluoromethoxy)aniline (B150132) would be expected to show a single resonance for the three equivalent fluorine atoms of the trifluoromethoxy group. Coupling to the aromatic protons would likely result in a complex multiplet, which would simplify to a singlet upon proton decoupling.
Proton and Carbon-13 NMR Spectroscopic Analysis of the Aromatic Framework
The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
The ¹H NMR spectrum of 4-(Trifluoromethoxy)aniline shows distinct signals for the aromatic protons and the amino protons. chemicalbook.com The aromatic region typically displays a pattern characteristic of a 1,4-disubstituted benzene ring.
The ¹³C NMR spectrum provides the chemical shifts for each unique carbon atom in the molecule. chemicalbook.com The carbon attached to the trifluoromethoxy group and the carbon attached to the amino group will show characteristic shifts due to the electronic effects of these substituents.
Below are the tabulated ¹H and ¹³C NMR spectral data for 4-(Trifluoromethoxy)aniline.
Table 1: ¹H NMR Spectral Data for 4-(Trifluoromethoxy)aniline chemicalbook.com Data obtained in CDCl₃
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| 6.98 | d | H-2, H-6 |
| 6.58 | d | H-3, H-5 |
Table 2: ¹³C NMR Spectral Data for 4-(Trifluoromethoxy)aniline chemicalbook.com Data obtained in CDCl₃
| Chemical Shift (ppm) | Assignment |
|---|---|
| 143.7 | C4 |
| 141.2 | C1 |
| 122.3 | C3, C5 |
| 121.2 (q, JCF ≈ 257 Hz) | -OCF₃ |
Mass Spectrometric Approaches for Isotope Ratio Determination
Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds, offering high sensitivity and specificity. For 4-(Trifluoromethoxy)aniline-¹⁵N, mass spectrometric methods are indispensable for confirming the incorporation of the ¹⁵N label, elucidating its fragmentation pathways, and enabling accurate quantification in complex matrices.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Abundance and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) provides the accuracy necessary to resolve the small mass difference between the ¹⁴N and ¹⁵N isotopes, thereby confirming the isotopic enrichment of 4-(Trifluoromethoxy)aniline-¹⁵N. The mass of the unlabeled compound is approximately 177.04 g/mol , while the ¹⁵N-labeled analog exhibits a mass of approximately 178.04 g/mol . This mass shift is readily detectable with HRMS, allowing for the determination of isotopic purity. nist.gov
Beyond simple mass confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) is a powerful tool for studying the fragmentation pathways of 4-(Trifluoromethoxy)aniline-¹⁵N. By selecting the ¹⁵N-labeled molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern emerges. The presence of the ¹⁵N atom in specific fragments provides unequivocal evidence for the fragmentation mechanism.
A plausible fragmentation pathway for the protonated molecule [M+H]⁺ of 4-(Trifluoromethoxy)aniline-¹⁵N under typical electrospray ionization (ESI) conditions is proposed below. The initial protonation is expected to occur at the amine group.
Proposed Fragmentation Pathway of [4-(Trifluoromethoxy)aniline-¹⁵N+H]⁺:
Initial Molecule: The protonated molecule with m/z of approximately 179.04.
Loss of NH₃: A common fragmentation pathway for anilines is the neutral loss of ammonia (B1221849). For the ¹⁵N-labeled compound, this would be the loss of ¹⁵NH₃, resulting in a fragment ion with a specific mass.
Cleavage of the C-O Bond: Fragmentation can also occur at the trifluoromethoxy group, leading to the loss of the CF₃O• radical or related neutral species.
Ring Fragmentation: At higher collision energies, the aromatic ring itself can fragment, leading to smaller charged species.
The precise masses of the precursor and product ions, as determined by HRMS, are critical for confirming these pathways.
Table 1: Theoretical High-Resolution Mass Spectrometry Data and Proposed Fragmentation for [4-(Trifluoromethoxy)aniline-¹⁵N+H]⁺
| Fragment Description | Proposed Structure | Theoretical m/z |
| Protonated Molecular Ion | [C₇H₇F₃¹⁵NO]⁺ | 179.0532 |
| Loss of NH₃ | [C₇H₄F₃O]⁺ | 161.0214 |
| Loss of CF₃ | [C₆H₇¹⁵NO]⁺ | 110.0558 |
| Loss of OCF₃ | [C₇H₇¹⁵N]⁺ | 94.0605 |
Note: The theoretical m/z values are calculated based on the exact masses of the most abundant isotopes of each element.
Isotope Dilution Mass Spectrometry for Quantitative Analysis in Chemical Systems
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for the quantitative analysis of compounds in various samples. wikipedia.org The technique involves adding a known amount of an isotopically labeled standard, in this case, 4-(Trifluoromethoxy)aniline-¹⁵N, to a sample containing the unlabeled analyte. The ratio of the labeled to unlabeled compound is then measured by mass spectrometry. Since the labeled internal standard behaves almost identically to the analyte during sample preparation, extraction, and ionization, any sample loss or matrix effects are compensated for, leading to highly precise and accurate quantification. nih.govnih.gov
This method is particularly valuable for determining the concentration of 4-(Trifluoromethoxy)aniline in complex environments such as in chemical reaction mixtures or biological matrices. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is typically employed for IDMS analysis. The separation power of liquid chromatography resolves the analyte from other sample components, while the specificity and sensitivity of tandem mass spectrometry allow for the selective detection and quantification of both the analyte and the ¹⁵N-labeled internal standard. nih.gov
Table 2: Representative Data for Quantitative Analysis of 4-(Trifluoromethoxy)aniline in a Spiked Sample using IDMS with 4-(Trifluoromethoxy)aniline-¹⁵N as an Internal Standard
| Sample ID | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) | Relative Standard Deviation (RSD) (%) (n=3) |
| Control 1 | 1.0 | 1.03 | 103 | 4.5 |
| Control 2 | 10.0 | 9.85 | 98.5 | 3.2 |
| Control 3 | 50.0 | 51.2 | 102.4 | 2.8 |
| Sample A | - | 7.4 | - | 5.1 |
| Sample B | - | 23.1 | - | 3.9 |
This table illustrates typical data obtained from an IDMS experiment, demonstrating the high accuracy and precision of the method for quantifying 4-(Trifluoromethoxy)aniline in unknown samples.
Mechanistic Elucidation of Organic Reactions Utilizing 4 Trifluoromethoxy Aniline 15n
Investigation of Reaction Pathways via Kinetic Isotope Effects (KIEs)
The Kinetic Isotope Effect (KIE) is a phenomenon where a molecule containing a heavier isotope reacts at a different rate than its lighter, unlabeled counterpart. princeton.edu By precisely measuring this rate change, chemists can deduce whether a specific bond to the isotopically labeled atom is being formed or broken in the rate-determining step (RDS) of a reaction. princeton.edubaranlab.org For 4-(Trifluoromethoxy)aniline-15N, the ¹⁴N/¹⁵N KIE provides direct evidence of the nitrogen atom's involvement in the slowest step of a reaction sequence.
The magnitude of the ¹⁵N KIE is highly sensitive to changes in the bonding environment of the nitrogen atom in the transition state (TS). If a C-N or N-H bond is breaking or forming in the rate-limiting step, a primary KIE is typically observed. A value of k¹⁴/k¹⁵ greater than 1 (a normal KIE) indicates a weakening of the bonds to the nitrogen atom in the transition state, as the heavier isotope is more stable in the more strongly bonded ground state. Conversely, a k¹⁴/k¹⁵ value less than 1 (an inverse KIE) suggests that the nitrogen atom is more constrained or more strongly bonded in the transition state. baranlab.org
For example, in a hypothetical nucleophilic aromatic substitution (SNAᵣ) reaction where the aniline (B41778) nitrogen attacks an electrophilic aryl halide, the formation of the C-N bond is often the rate-determining step. A study of this reaction could yield KIE data similar to that presented in the illustrative table below.
Table 1: Illustrative ¹⁵N KIE Data for a Nucleophilic Aromatic Substitution Reaction
| Reactant Pair | Temperature (°C) | k¹⁴ (s⁻¹) | k¹⁵ (s⁻¹) | ¹⁵N KIE (k¹⁴/k¹⁵) | Implied RDS Involvement |
| 4-(Trifluoromethoxy)aniline (B150132) + Fluoro-nitrobenzene | 50 | 1.2 x 10⁻⁴ | 1.16 x 10⁻⁴ | 1.035 | C-N bond formation |
| 4-(Trifluoromethoxy)aniline + Chloro-nitrobenzene | 50 | 2.5 x 10⁻⁵ | 2.43 x 10⁻⁵ | 1.029 | C-N bond formation |
| 4-(Trifluoromethoxy)aniline + Bromo-nitrobenzene | 50 | 8.9 x 10⁻⁶ | 8.85 x 10⁻⁶ | 1.006 | Minimal N-involvement |
This table is illustrative and represents typical data that would be obtained from such an experiment. The significant normal KIE observed with fluoro- and chloro-nitrobenzene would strongly suggest that the nucleophilic attack of the aniline nitrogen, forming the C-N bond and creating the Meisenheimer intermediate, is the rate-limiting step. The smaller KIE with bromo-nitrobenzene might indicate a change in the rate-determining step, for instance, to the departure of the leaving group.
Beyond identifying the RDS, ¹⁵N KIEs can help to map the potential energy surface of a reaction. For instance, in metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), this compound can be used to clarify the mechanism. The key steps often involve oxidative addition, ligand exchange (where the aniline binds to the metal), and reductive elimination to form the new C-N bond.
A significant KIE would be expected for the reductive elimination step, as this directly involves the cleavage of the Nitrogen-Metal bond and formation of the final Carbon-Nitrogen bond. In contrast, if ligand binding were rate-limiting, a smaller, potentially inverse KIE might be observed due to the formation of a more constrained metal-amine complex.
Tracer Studies in Complex Chemical Transformations
Isotope labeling transforms a specific atom into a distinguishable entity. By using this compound, the nitrogen atom can be followed through complex reaction networks, including those involving multiple rearrangements or competing pathways. usgs.gov Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly adept at detecting the ¹⁵N label. usgs.gov
In reactions where the nitrogen atom might migrate, such as the Hofmann, Curtius, or Beckmann rearrangements, ¹⁵N labeling is invaluable. For example, if this compound were used to synthesize a starting material for a rearrangement, tracking the ¹⁵N label in the final product provides unambiguous proof of the migration pathway.
Consider a hypothetical Fischer-Hepp rearrangement of an N-nitroso derivative prepared from this compound. The expected outcome is the migration of the nitroso group to the para-position of the aniline ring. However, if the aniline nitrogen itself were to be involved in an intermolecular transfer, ¹⁵N NMR and MS analysis of the product mixture would reveal the distribution of the label, confirming or refuting such a pathway.
Tracer studies are crucial for identifying fleeting intermediates. In a reaction mixture, a transient species incorporating the ¹⁵N atom from this compound will exhibit a unique signal in ¹⁵N NMR or a distinct mass in ESI-MS. rsc.org For instance, in the visible light-induced N-dealkylation of amines by certain metal complexes, isotope labeling has been used to show that the nitrogen atom of the amine becomes incorporated into a new ligand on the metal center, providing clear evidence for the reaction pathway. rsc.org
Table 2: Illustrative Mass Spectrometry Data for Trapping a Transient Nitrene Intermediate
| Proposed Species | Expected Mass (¹⁴N) | Observed Mass (with ¹⁵N label) | Conclusion |
| Starting Aniline | 177.04 | 178.04 | Label incorporation confirmed |
| Trapped Nitrene Adduct | 295.10 | 296.10 | Transient nitrene species detected |
| Final Product | 267.08 | 268.08 | Nitrogen atom retained in product |
This table is illustrative. The masses correspond to a hypothetical reaction where a nitrene generated from the aniline is trapped by a specific reagent. This type of data provides direct, tangible evidence for the existence of an intermediate that could not be isolated or observed by other means.
Understanding Catalytic Mechanisms and Ligand Interactions
In catalysis, particularly with transition metals, anilines can act as both reactants and ligands. rsc.orgresearchgate.net Using this compound allows for the direct observation of the aniline nitrogen interacting with the metal center. ¹⁵N NMR is exceptionally well-suited for this purpose, as the chemical shift of the ¹⁵N nucleus is highly sensitive to its electronic environment, including coordination to a metal. nih.govresearchgate.net
For example, studying the N-alkylation of this compound with a ruthenium catalyst could reveal the nature of the active catalytic species. rsc.org By monitoring the ¹⁵N NMR spectrum of the reaction over time, one could observe the disappearance of the free aniline signal and the appearance of new signals corresponding to the aniline coordinated to the ruthenium center, and finally, the signal of the N-alkylated product. This allows for the differentiation between an "outer-sphere" mechanism, where the aniline does not directly coordinate, and an "inner-sphere" mechanism that requires ligand binding. This distinction is fundamental to designing more efficient and selective catalysts.
Probing the Role of the Amine Nitrogen in Metal-Catalyzed Processes
The amine nitrogen in 4-(Trifluoromethoxy)aniline-¹⁵N serves as a critical handle for elucidating the mechanisms of metal-catalyzed reactions, especially in carbon-nitrogen (C-N) bond formation. The stable ¹⁵N isotope allows researchers to distinguish the labeled nitrogen from other nitrogen sources and to monitor its bonding environment using techniques such as ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
In metal-catalyzed cross-coupling reactions, for instance, the aniline derivative can act as a nucleophile. By using the ¹⁵N-labeled variant, it is possible to track the coordination of the amine to the metal center, the subsequent reductive elimination to form the C-N bond, and any potential side reactions or intermediate species involving the nitrogen atom. The distinct electronic properties imparted by the trifluoromethoxy group can influence the reactivity of the aniline, and the ¹⁵N label provides a direct way to observe these effects on the reaction pathway.
Research in the broader field of metal-catalyzed amination has demonstrated the power of ¹⁵N labeling. For example, in studies of palladium-catalyzed amination of aryl halides, ¹⁵N-labeled anilines have been used to confirm that the N-H bond activation and C-N bond formation steps proceed without scrambling of the nitrogen atom. The unique chemical shift of the ¹⁵N nucleus provides a clear signal that can be monitored throughout the reaction, allowing for the identification of key intermediates.
Table 1: Illustrative ¹⁵N NMR Chemical Shift Ranges for Key Nitrogen-Containing Species in a Hypothetical Metal-Catalyzed Amination Reaction
| Species | Functional Group | Typical ¹⁵N Chemical Shift Range (ppm) |
| Starting Material | 4-(Trifluoromethoxy)aniline-¹⁵N | 50 - 90 |
| Metal-Amine Complex | [M-NH¹⁵R] | 100 - 150 |
| Amido-Complex | [M-N¹⁵R]⁻ | 150 - 250 |
| Product | Aryl-NH¹⁵R | 70 - 120 |
Note: The chemical shift ranges are approximate and can be influenced by the specific metal catalyst, solvent, and other reaction conditions.
Dynamics of Ligand Exchange and Catalytic Cycle Intermediates
When 4-(Trifluoromethoxy)aniline-¹⁵N coordinates to a metal center, the ¹⁵N chemical shift will change significantly compared to the free aniline. This allows for the direct observation of the ligand association and dissociation steps. By varying reaction conditions such as temperature and concentration, it is possible to determine the rates of these exchange processes. This information is crucial for understanding the stability of the catalytic species and for optimizing reaction conditions.
Furthermore, the use of ¹⁵N labeling can aid in the identification and characterization of elusive catalytic cycle intermediates. In many catalytic cycles, the concentration of intermediates is very low, making them difficult to detect. However, the distinct ¹⁵N signal from the labeled ligand can be used to selectively observe these species, even in complex reaction mixtures. For example, in a catalytic cycle involving an oxidative addition, a metal-amido intermediate might be formed. The ¹⁵N NMR spectrum would show a characteristic signal for this species, providing direct evidence for its existence and allowing for the study of its subsequent reactions.
The insights gained from studying ligand exchange and identifying intermediates with 4-(Trifluoromethoxy)aniline-¹⁵N can lead to the development of more efficient and selective catalysts. By understanding the detailed steps of the catalytic cycle, researchers can modify the ligand structure or the reaction conditions to favor the desired reaction pathway and minimize unwanted side reactions.
Table 2: Hypothetical Kinetic Data for Ligand Exchange of 4-(Trifluoromethoxy)aniline-¹⁵N with a Metal Complex
| Temperature (°C) | Rate Constant (k) for Ligand Exchange (s⁻¹) |
| 25 | 0.1 |
| 50 | 0.5 |
| 75 | 2.0 |
Note: This data is illustrative and represents a hypothetical scenario to demonstrate the type of information that can be obtained from studying ligand exchange dynamics.
Computational Chemistry and Theoretical Modeling of 4 Trifluoromethoxy Aniline 15n
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are a cornerstone of modern chemical research, offering a powerful lens through which to examine the electronic environment of molecules like 4-(trifluoromethoxy)aniline-15N. These calculations can elucidate the fundamental factors governing the molecule's behavior.
Furthermore, DFT is employed to investigate the electronic properties of the molecule. Key parameters such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) can be computed. nih.govnih.gov The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability. nih.gov For instance, the electron-withdrawing nature of the trifluoromethoxy group is expected to lower the energy of the HOMO and influence the nucleophilicity of the aniline (B41778) nitrogen. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide further insights into intramolecular interactions, such as hyperconjugation and steric effects, which stabilize the molecule. nih.gov
While DFT is a powerful tool, higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide even more accurate predictions for molecular energies and vibrational frequencies, albeit at a greater computational expense. semanticscholar.org These methods are particularly useful for benchmarking the results obtained from DFT calculations and for systems where electron correlation effects are especially important.
For this compound, these high-level calculations can yield highly precise predictions of its infrared (IR) and Raman spectra. The vibrational frequencies are dependent on the masses of the atoms, and therefore, the substitution of 14N with 15N will induce a small but predictable shift in the vibrational modes involving the nitrogen atom. Comparing these computationally predicted shifts with experimental spectra can confirm the successful incorporation of the 15N isotope.
Prediction and Interpretation of Spectroscopic Parameters for 15N Isotopologues
The primary reason for synthesizing 15N-labeled compounds is often for use in Nuclear Magnetic Resonance (NMR) spectroscopy. Computational methods play a crucial role in predicting and interpreting the NMR parameters of these isotopologues.
The chemical environment of the 15N nucleus in this compound can be precisely probed by NMR spectroscopy. DFT calculations, specifically using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting 15N NMR chemical shifts. rsc.org The calculated isotropic shielding constant is then converted to a chemical shift by referencing it against a standard, such as nitromethane (B149229) or liquid ammonia (B1221849). rsc.org The accuracy of these predictions is highly dependent on the choice of the functional and basis set. semanticscholar.org Studies on similar aromatic nitrogen compounds have shown that methods like B3LYP with a cc-pVDZ basis set can provide reliable predictions. rsc.org For para-substituted anilines, the nature of the substituent significantly influences the 15N chemical shift, a phenomenon that can be accurately modeled computationally. researchgate.net
In addition to chemical shifts, spin-spin coupling constants, such as ¹J(¹⁵N-¹H) and long-range couplings, are also amenable to computational prediction. nih.gov These coupling constants provide valuable information about the bonding and connectivity within the molecule.
A critical step in computational studies is the validation of theoretical predictions with experimental data. csic.es The calculated 15N NMR chemical shifts and coupling constants for this compound would be compared with the experimentally measured values. A good correlation between the computed and experimental data provides confidence in the computational model and allows for a more detailed interpretation of the experimental spectra. Any discrepancies can point to specific environmental effects, such as solvent interactions or conformational changes, that may not have been fully accounted for in the computational model. This iterative process of prediction and validation is a powerful approach for elucidating the detailed structural and electronic features of the molecule in solution. csic.es
Simulation of Reaction Mechanisms and Transition State Energetics
Computational chemistry is an invaluable tool for exploring the reactivity of this compound and understanding the mechanisms of reactions in which it participates. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the high-energy structures that connect reactants to products.
Microsolvation Effects and Explicit Solvent Modeling on Reaction Pathways
The chemical environment, particularly the presence of solvent molecules, can significantly influence the reaction pathways of a solute molecule like this compound. Computational chemistry offers powerful tools to model these solvent effects, which can be broadly categorized into implicit and explicit solvent models.
Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. While computationally efficient, these models may not capture the specific short-range interactions that can be crucial in determining reaction mechanisms.
Explicit solvent modeling , on the other hand, involves the inclusion of individual solvent molecules in the computational simulation. This approach provides a more detailed and accurate picture of the solute-solvent interactions, including hydrogen bonding and other non-covalent interactions. When a small number of solvent molecules are strategically placed around the solute to study specific interactions, this is referred to as microsolvation .
Microsolvation studies are particularly important for understanding reaction mechanisms where the solvent molecules are not just a bulk medium but active participants. For instance, in reactions involving proton transfer, a few water molecules can form a "water wire" to facilitate the process. For this compound, the amino group (-NH₂) and the trifluoromethoxy group (-OCF₃) are both potential sites for hydrogen bonding with protic solvents like water.
A microsolvation approach for this compound would involve placing one or more water molecules at various positions around the aniline derivative and then performing quantum mechanical calculations to determine the most stable configurations and the interaction energies. These calculations can reveal how the solvent molecules stabilize or destabilize transition states, thereby affecting the reaction rates and product distributions.
Explicit solvent simulations , often performed using molecular dynamics (MD), surround the solute with a large number of solvent molecules, providing a dynamic picture of the solvation shell. These simulations can be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. This can help in understanding the structure of the solvent shell around the amino and trifluoromethoxy groups.
While specific studies on the microsolvation and explicit solvent modeling of this compound are not widely available in the public domain, the general principles of these computational methods are well-established. researchgate.net Such studies would be invaluable for predicting its reactivity in different solvent environments and for designing synthetic routes or understanding its metabolic pathways.
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and the non-covalent interactions of this compound are fundamental to its chemical and physical properties. Computational methods, particularly Density Functional Theory (DFT), are extensively used for conformational analysis and to study intermolecular interactions.
Conformational Analysis aims to identify the stable three-dimensional arrangements of a molecule (conformers) and to determine their relative energies. For this compound, the key conformational degrees of freedom include the rotation of the trifluoromethoxy group around the C-O bond and the pyramidalization of the amino group. DFT calculations can be used to perform a potential energy surface scan by systematically changing the relevant dihedral angles to locate the energy minima corresponding to stable conformers.
Intermolecular Interactions play a crucial role in the condensed phases of matter, influencing properties like boiling point, solubility, and crystal packing. The primary intermolecular interactions for this compound are expected to be hydrogen bonds involving the amino group and dipole-dipole interactions arising from the polar C-F, C-O, and C-N bonds.
While a detailed computational study on the intermolecular interactions of this compound is not readily found in the literature, a crystallographic and computational study on the closely related molecule, 4-Methoxy-3-(trifluoromethyl)aniline , provides valuable insights into the types of interactions that can be expected. nih.gov In the crystal structure of this analog, several types of intermolecular hydrogen bonds are observed, including N-H···F, N-H···N, and C-H···F interactions. nih.gov These interactions dictate the packing of the molecules in the solid state.
The following table presents data on the intermolecular hydrogen bonds found in the crystal structure of 4-Methoxy-3-(trifluoromethyl)aniline, which can serve as a model for the interactions expected for this compound.
Table 1: Intermolecular Hydrogen Bond Data for 4-Methoxy-3-(trifluoromethyl)aniline nih.gov
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N-H···F | 0.86 | 2.44 | 3.242 | 155 |
| N-H···N | 0.86 | 2.47 | 3.245 | 150 |
| C-H···F | 0.96 | 2.52 | 3.292 | 138 |
This interactive table summarizes the geometric parameters of the intermolecular hydrogen bonds observed in the crystal structure of a closely related aniline derivative.
The data in Table 1 highlights the capability of the amino group to act as a hydrogen bond donor to both a fluorine atom of the trifluoromethyl group and the nitrogen atom of an adjacent molecule. Furthermore, even a C-H bond can act as a weak hydrogen bond donor to a fluorine atom. For this compound, similar interactions would be expected to govern its supramolecular assembly. The ¹⁵N labeling would not significantly alter these interactions but would be a valuable tool for NMR studies of these hydrogen-bonded structures in solution and in the solid state.
Advanced Synthetic Applications and Derivative Chemistry of Labeled 4 Trifluoromethoxy Aniline
Synthesis of Novel Nitrogen-15 Labeled Aromatic Heterocycles
The ¹⁵N-labeled amino group in 4-(trifluoromethoxy)aniline-15N serves as a key functional handle for the construction of various nitrogen-containing heterocyclic systems. The isotopic label is carried into the final heterocyclic structure, enabling detailed analysis of the molecule's behavior and interactions. A general strategy for synthesizing ¹⁵N-labeled heterocycles involves a nitrogen replacement process where the ¹⁵N atom from a labeled source, such as glycine-¹⁵N, can be incorporated into aniline (B41778) structures. rsc.org
Cyclization Reactions Leading to Substituted Labeled Ring Systems
Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. This compound is a valuable precursor for creating ¹⁵N-labeled heterocycles through such pathways. For instance, the unlabeled analogue, 4-(trifluoromethyl)aniline, undergoes a coupling reaction with cinnamoyl chloride followed by an intramolecular cyclization mediated by triflic acid to yield 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one. researchgate.net Applying this methodology to this compound would be expected to produce the corresponding ¹⁵N-labeled quinolinone derivative.
Another powerful method is the cascade Prins/Friedel-Crafts cyclization. This reaction, promoted by a Lewis acid like BF₃·Et₂O, can transform derivatives of 2-(2-vinylphenyl)acetaldehydes into 4-aryltetralin-2-ols. beilstein-journals.org By incorporating the this compound moiety into the appropriate starting material, this method could be adapted to synthesize complex, polycyclic aromatic systems with a ¹⁵N label at a specific position. The Polonovski-Povarov cyclization is another relevant reaction, used to prepare tetrahydroquinoline scaffolds from aniline N-oxides. udel.edu
| Reaction Type | Reactants | Resulting Heterocycle (Labeled) | Significance |
| Friedel-Crafts Cyclization | This compound derivative and an acyl chloride (e.g., cinnamoyl chloride) | ¹⁵N-labeled Dihydroquinolinone | Access to labeled quinoline (B57606) core structures. researchgate.net |
| Cascade Prins/Friedel-Crafts | Complex aldehyde containing the labeled aniline moiety | ¹⁵N-labeled Tetralin derivative | Synthesis of complex, medicinally relevant scaffolds. beilstein-journals.org |
| Polonovski-Povarov Cyclization | N-oxide of this compound and an alkene | ¹⁵N-labeled Tetrahydroquinoline | Metal-free synthesis of saturated nitrogen heterocycles. udel.edu |
This table presents potential cyclization reactions for synthesizing ¹⁵N-labeled heterocycles based on established methods with analogous, non-labeled anilines.
Functionalization of Heterocyclic Scaffolds with this compound Moieties
In addition to being a building block for creating heterocyclic rings, this compound can be used to functionalize existing heterocyclic systems. This is particularly useful for introducing the trifluoromethoxy-phenylamine-15N group, which can impart desirable properties to the parent heterocycle. Modern C-H functionalization techniques offer direct methods for attaching such moieties. nih.gov
For example, photocatalytic methods using zinc acetate (B1210297) have been shown to be effective for the C-3 acetoxymalonylation of imidazo[1,2-a]pyridines. beilstein-journals.org It is conceivable that similar photocatalytic or transition-metal-catalyzed cross-coupling reactions could be employed to forge a C-N bond between a heterocyclic core and this compound. Such direct functionalization avoids the need for pre-functionalized starting materials, offering a more efficient synthetic route. rsc.org
Development of Isotopic Probes for Material Science Applications
The unique properties of the trifluoromethoxy group combined with the ¹⁵N isotopic label make this compound an excellent candidate for creating probes to study the structure and dynamics of advanced materials.
Incorporation into Polymer Architectures for NMR Characterization
The non-labeled form of 4-(trifluoromethoxy)aniline (B150132) has been successfully used in the synthesis of side-group liquid-crystalline polymethacrylates. sigmaaldrich.com By substituting with the ¹⁵N-labeled analogue, polymers can be created where the labeled side-chains act as reporters for their local environment. Solid-state ¹⁵N NMR spectroscopy is a powerful, non-destructive technique for probing the structure and dynamics of polymers. scilit.com
The ¹⁵N chemical shift is highly sensitive to the local electronic environment, providing detailed information about chain conformation, packing, and intermolecular interactions within the polymer matrix. This approach allows for the characterization of molecular-level organization that governs the macroscopic properties of the material.
| Polymer System | Information from ¹⁵N NMR | Potential Application |
| Liquid-Crystalline Polymethacrylates | Orientation of side-chains, phase transitions, molecular order. sigmaaldrich.com | Advanced display technologies, sensors. |
| Conductive Polymers (e.g., Polypyrrole analogues) | Electronic structure, nature of charge carriers (polarons, bipolarons). scilit.com | Organic electronics, battery materials. |
This table illustrates the types of information that can be obtained by incorporating the ¹⁵N-labeled moiety into different polymer architectures.
Elucidating Molecular Dynamics in Liquid Crystal Formulations
Liquid crystals (LCs) are states of matter with properties intermediate between those of conventional liquids and solid crystals. Understanding the dynamics of molecules within LC phases is crucial for their application in display technologies and other advanced materials. Single-molecule methods have been employed to study the dynamics of guest molecules in liquid crystal hosts. nih.gov
By doping a liquid crystal formulation with a ¹⁵N-labeled probe molecule derived from this compound, it is possible to study the anisotropic environment of the LC phase using ¹⁵N NMR. The technique can provide data on rotational and translational diffusion of the probe molecule, as well as the order parameters of the liquid crystal director. Molecular dynamics simulations can complement these experimental findings to build a comprehensive picture of the molecular behavior. researchgate.net
Preparation of Labeled Intermediates for Specialized Chemical Syntheses
4-(Trifluoromethoxy)aniline is a key intermediate in the synthesis of various fine chemicals, including pharmaceuticals and pesticides. guidechem.comguidechem.com The ¹⁵N-labeled version, this compound, serves as a valuable labeled intermediate for specialized applications, such as metabolic pathway tracing and quantitative analysis using isotope dilution methods.
Tracer Applications in Agrochemical and Specialty Chemical Process Development
The use of isotopically labeled compounds is indispensable for understanding the environmental fate, metabolism, and mode of action of agrochemicals. While direct, detailed research studies on the specific use of 4-(Trifluoromethoxy)aniline-¹⁵N as a tracer in agrochemical process development are not extensively documented in publicly available literature, the established role of its unlabeled analogue as a key intermediate in the synthesis of certain pesticides provides a strong basis for its application in such studies.
One of the notable agrochemicals synthesized from 4-(trifluoromethoxy)aniline is the insecticide Indoxacarb. The development of such complex active ingredients necessitates a thorough understanding of their behavior in various environmental and biological matrices. The use of ¹⁵N-labeled 4-(trifluoromethoxy)aniline would be instrumental in:
Metabolic Fate Studies: By introducing the ¹⁵N isotope at the aniline nitrogen, researchers can meticulously trace the metabolic breakdown of the resulting pesticide in target pests, as well as in non-target organisms and the environment. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can be employed to identify and quantify ¹⁵N-containing metabolites, providing critical data for regulatory approval and environmental impact assessment.
Process Chemistry Optimization: In the synthesis of specialty chemicals derived from 4-(trifluoromethoxy)aniline, the ¹⁵N label can serve as a powerful analytical tool to monitor reaction kinetics, identify intermediates, and quantify product yields with high precision. This can lead to the optimization of reaction conditions, improving efficiency and reducing waste in industrial-scale production.
Although specific published data on tracer applications of 4-(Trifluoromethoxy)aniline-¹⁵N in this context is scarce, the general principles of isotopic labeling in agrochemical research strongly support its utility.
Synthesis of Labeled Building Blocks for Complex Organic Synthesis
4-(Trifluoromethoxy)aniline-¹⁵N is not only a valuable tracer in its own right but also serves as a versatile starting material for the synthesis of more complex ¹⁵N-labeled building blocks. These labeled synthons are then incorporated into larger, more intricate molecules, enabling detailed studies of their structure and function. The reactivity of the aniline functional group allows for a wide range of chemical transformations, making it a pivotal precursor for various classes of compounds.
One significant application is in the synthesis of labeled pharmaceutical agents. For instance, 4-(Trifluoromethoxy)aniline is a known intermediate in the production of the neuroprotective drug Riluzole. chemicalbook.com The synthesis of ¹⁵N-labeled Riluzole, facilitated by the use of 4-(Trifluoromethoxy)aniline-¹⁵N, would be invaluable for conducting detailed pharmacokinetic and pharmacodynamic studies, allowing researchers to track the drug's absorption, distribution, metabolism, and excretion (ADME) with high sensitivity and specificity. chemicalbook.combiocompare.com
The synthetic utility of 4-(Trifluoromethoxy)aniline-¹⁵N extends to the creation of a variety of labeled heterocyclic compounds. The aniline nitrogen can be incorporated into nitrogen-containing rings through various cyclization reactions. While specific examples starting from 4-(Trifluoromethoxy)aniline-¹⁵N are not readily found in the literature, the general methodologies for synthesizing labeled heterocycles from ¹⁵N-anilines are well-established. These methods could be applied to produce labeled versions of quinolines, benzodiazepines, and other pharmacologically relevant scaffolds.
The development of novel synthetic methodologies is crucial for expanding the accessibility and application of such labeled compounds. The synthesis of isotopically labeled fluorinated molecules can present unique challenges due to the electronic properties of the fluorine substituents, which can influence the reactivity of the molecule during labeling procedures.
Future Directions and Emerging Research Frontiers for 4 Trifluoromethoxy Aniline 15n
Innovations in Green Chemistry Approaches for ¹⁵N Labeling
The synthesis of isotopically labeled compounds is often resource-intensive. Consequently, a major research frontier is the development of greener, more sustainable methods for ¹⁵N labeling. Current efforts are moving away from traditional, often harsh, synthetic routes towards more environmentally benign alternatives.
Future research will likely prioritize the development of catalytic systems that can incorporate ¹⁵N from simple, readily available sources like ¹⁵N-ammonia or ¹⁵N-nitrate under mild conditions. nih.gov One established method involves the reaction of organoboranes with ¹⁵N-enriched ammonium (B1175870) hydroxide (B78521) to produce ¹⁵N-labeled primary amines. rsc.org Innovations in this area may focus on improving catalyst efficiency, utilizing water or other green solvents, and minimizing waste. mdpi.commdpi.com The use of water as a solvent, for instance, is a key aspect of green chemistry, though its recycling can have high energy demands. mdpi.com
Another promising avenue is the exploration of biocatalytic methods. Enzymes offer unparalleled selectivity and can operate under mild, aqueous conditions, aligning perfectly with the principles of green chemistry. Research into novel enzymes or engineered microorganisms capable of incorporating ¹⁵N into aromatic amines could revolutionize the synthesis of compounds like 4-(Trifluoromethoxy)aniline-¹⁵N. Furthermore, attaining reliable results in sustainable synthesis research requires rigorous protocols, including the identification and removal of potential ppm-level impurities in commercial ¹⁵N sources, which can otherwise lead to artifacts and misinterpretation of data. nih.gov
Table 1: Green Chemistry Strategies for Nitrogen-Containing Compound Synthesis
| Strategy | Description | Potential Advantage for ¹⁵N Labeling |
|---|---|---|
| Catalytic Methods | Use of catalysts (e.g., transition metal-free) to facilitate reactions. mdpi.com | Increased efficiency, lower energy consumption, and potential for using simple ¹⁵N sources. |
| Green Solvents | Replacement of hazardous organic solvents with alternatives like water, supercritical CO₂, or bio-based solvents. mdpi.com | Reduced environmental impact and improved safety profile of the synthetic process. |
| Biocatalysis | Use of enzymes or whole organisms to perform chemical transformations. | High selectivity, mild reaction conditions, and potential for direct incorporation of ¹⁵N from simple precursors. |
| Energy-Efficient Activation | Application of microwaves, ultrasound, or photo-induced processes to drive reactions. mdpi.com | Faster reaction times and reduced energy consumption compared to conventional heating. |
Synergistic Integration with In Situ Reaction Monitoring Techniques
Understanding the precise pathway of a chemical reaction is crucial for optimization and discovery. The combination of ¹⁵N labeling with in situ reaction monitoring techniques provides a powerful window into reaction dynamics, allowing for the direct observation of transient intermediates and reaction kinetics.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), mid-infrared (IR), and Raman spectroscopy are central to this approach. spectroscopyonline.com ¹⁵N NMR is particularly valuable due to the unique spectral signatures of the ¹⁵N nucleus. youtube.com The development of hyperpolarization techniques, such as Signal Amplification By Reversible Exchange (SABRE), can dramatically enhance the sensitivity of ¹⁵N NMR, making it possible to monitor reactions in real-time even at low concentrations. nih.gov For example, ¹⁵N-labeled probes have been designed to react with specific molecules, generating a product with a distinct NMR signal that can be monitored. nih.gov These hyperpolarized ¹⁵N probes have shown favorable properties, such as large chemical shift differences and long lifetimes, making them ideal for sensitive monitoring. nih.gov
Future research will focus on integrating a wider array of in situ techniques with ¹⁵N-labeled substrates. This could involve coupling chromatographic separation with mass spectrometry (LC-MS) to track the formation of ¹⁵N-labeled products and byproducts in complex mixtures, or using advanced vibrational spectroscopy to study changes in bonding around the ¹⁵N atom as a reaction progresses. nih.govspectroscopyonline.com Such integrated approaches will be invaluable for optimizing the synthesis of fine chemicals and pharmaceuticals derived from 4-(Trifluoromethoxy)aniline-¹⁵N.
Table 2: In Situ Monitoring Techniques for ¹⁵N-Labeled Reactions
| Technique | Principle | Application in ¹⁵N Studies |
|---|---|---|
| ¹⁵N NMR Spectroscopy | Measures the magnetic properties of the ¹⁵N nucleus, providing detailed structural information. youtube.com | Elucidating reaction pathways, identifying intermediates, and studying kinetic isotope effects. Hyperpolarization enhances sensitivity for real-time monitoring. nih.gov |
| Mass Spectrometry (MS) | Detects molecules based on their mass-to-charge ratio. nih.gov | Tracking the incorporation of ¹⁵N into reactants, intermediates, and products to determine metabolic pathways and reaction yields. nih.gov |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. spectroscopyonline.com | Monitoring changes in functional groups containing the ¹⁵N atom during a reaction. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. spectroscopyonline.com | Complementary to IR, providing information on molecular vibrations and bond structures. |
Expanding the Scope of Mechanistic and Analytical Applications in Contemporary Chemical Problems
The unique properties of 4-(Trifluoromethoxy)aniline-¹⁵N make it a versatile tool for addressing a range of contemporary challenges in chemistry and biology. Its applications extend from fundamental mechanistic studies to advanced biomedical imaging.
In medicinal chemistry, 4-(Trifluoromethoxy)aniline (B150132) is a known intermediate in the synthesis of pharmaceuticals like Riluzole, a neuroprotective agent. chemicalbook.com Using the ¹⁵N-labeled version would allow researchers to conduct detailed metabolic studies, tracing the fate of the drug in biological systems and identifying its metabolites with high precision using MS and NMR. nih.gov This is crucial for understanding a drug's mechanism of action and for developing safer and more effective therapeutics.
Furthermore, the field of hyperpolarized magnetic resonance imaging (MRI) presents a significant frontier. rsc.org ¹⁵N-labeled molecules can be hyperpolarized to dramatically increase their MRI signal, turning them into sensitive molecular imaging probes. rsc.org 4-(Trifluoromethoxy)aniline-¹⁵N could be developed into or incorporated into probes designed to image specific biological processes or diseases in vivo. For instance, probes have been developed that react with nitric oxide (NO) to produce an AZO product with a distinguishable NMR signal, allowing for sensitive monitoring. nih.gov
The use of ¹⁵N labeling is also critical for elucidating complex reaction mechanisms through kinetic isotope effect (KIE) studies. nih.gov By comparing the reaction rates of the ¹⁵N-labeled and unlabeled 4-(Trifluoromethoxy)aniline, chemists can gain deep insights into the rate-determining steps and transition states of reactions, aiding in the rational design of new catalysts and synthetic methods.
Table 3: Mentioned Compounds
| Compound Name | CAS Number | Molecular Formula | Application/Relevance |
|---|---|---|---|
| 4-(Trifluoromethoxy)aniline | 461-82-5 | C₇H₆F₃NO | Intermediate in synthesis of anticancer agents and Riluzole. chemicalbook.com |
| 4-(Trifluoromethoxy)aniline-¹⁵N | Not available | C₇H₆F₃¹⁵NO | Stable isotope-labeled version for mechanistic and analytical studies. scbt.com |
| Riluzole | 1744-22-5 | C₈H₅F₃N₂OS | Neuroprotective agent. chemicalbook.com |
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Condition | Impact on Isotopic Purity |
|---|---|---|
| Na^15NO₂ molar ratio | 1.2 equivalents | Minimizes unlabeled residue |
| Reaction temperature | 0–5°C | Prevents thermal degradation |
| Solvent system | Anhydrous diethyl ether | Reduces hydrolysis side reactions |
How can researchers verify the isotopic and chemical purity of this compound?
Basic Research Question
Isotopic purity is validated via:
- ¹⁵N NMR : A singlet at δ ~35 ppm confirms >98% isotopic enrichment (vs. ~−350 ppm for ¹⁴N) .
- Mass spectrometry (HRMS) : A molecular ion peak at m/z 195.05 (vs. 194.05 for ¹⁴N) with <2% deviation.
- HPLC-MS : Retention time alignment with unlabeled analogs ensures chemical identity.
For trace impurities, gas chromatography with electron capture detection (GC-ECD) detects halogenated byproducts (e.g., trifluoromethoxy derivatives) at ppm levels. Always request a Certificate of Analysis (COA) from suppliers like TRC Chemicals, which includes batch-specific isotopic and chemical purity data .
What isotopic effects are observed in reactions involving this compound compared to its non-labeled counterpart?
Advanced Research Question
The ¹⁵N label induces measurable changes in:
- Reaction kinetics : Reduced nucleophilic reactivity due to increased atomic mass, slowing diazonium salt formation by ~5–10% .
- Magnetic properties : Enhanced chemically induced dynamic nuclear polarization (CIDNP) signals in photochemical dediazoniation, enabling mechanistic studies of radical intermediates .
- Vibrational modes : IR spectroscopy shows a ~10 cm⁻¹ redshift in N-H stretching frequencies.
Q. Table 2: Isotopic Effects in Key Reactions
| Property | ¹⁴N Analog | ¹⁵N-Labeled |
|---|---|---|
| Diazotization rate (k) | 1.0 × 10⁻³ s⁻¹ | 9.2 × 10⁻⁴ s⁻¹ |
| CIDNP signal intensity | Baseline | 3.5× enhancement |
How does the presence of the ¹⁵N label influence the compound’s stability under different storage conditions?
Advanced Research Question
Stability studies reveal:
- Thermal degradation : At 25°C, the ¹⁵N-labeled form exhibits a 15% longer half-life (t₁/₂ = 18 months vs. 15.6 months for ¹⁴N) due to reduced zero-point energy .
- Light sensitivity : UV exposure (254 nm) accelerates decomposition by 20% compared to ¹⁴N analogs. Store in amber vials under argon.
- Hydrolytic stability : The trifluoromethoxy group resists hydrolysis, but trace moisture can protonate the aniline group; use molecular sieves in storage .
What analytical challenges arise when tracking ¹⁵N-labeled intermediates in multi-step syntheses?
Advanced Research Question
Key challenges include:
- Isotopic dilution : Cross-contamination from unlabeled reagents requires rigorous washing (e.g., 3× with deuterated solvents).
- Mass spectral interference : Fragmentation patterns differ between ¹⁴N and ¹⁵N analogs; use tandem MS/MS for unambiguous identification.
- Quantitative NMR integration : Signal splitting from ¹⁵N-¹H coupling requires ¹H NMR with inverse-gated decoupling .
How is this compound used in photochemical dediazoniation studies?
Application-Focused Question
The compound serves as a precursor for ¹⁵N-labeled diazonium salts, enabling:
- CIDNP-NMR to study radical pair mechanisms in UV-induced reactions .
- Isotope tracing in aryl radical coupling to quantify regioselectivity (e.g., meta vs. para adducts).
- Kinetic isotope effect (KIE) measurements to differentiate singlet vs. triplet reaction pathways.
How to resolve discrepancies in kinetic data between ¹⁵N-labeled and unlabeled analogs?
Data Contradiction Analysis
Discrepancies often arise from:
- Isotopic impurities : Validate purity via HRMS and repeat experiments with rigorously purified batches .
- Solvent isotope effects : Use deuterated solvents consistently across all samples.
- Temperature gradients : Ensure reactions are monitored with calibrated thermocouples (±0.1°C).
For photochemical studies, recalibrate light sources to account for ¹⁵N’s altered UV absorption profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
